molecular formula C8H17NO6 B1220527 N-Acetyl-D-glucosaminitol CAS No. 4271-28-7

N-Acetyl-D-glucosaminitol

Cat. No.: B1220527
CAS No.: 4271-28-7
M. Wt: 223.22 g/mol
InChI Key: DWAICOVNOFPYLS-LXGUWJNJSA-N
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Description

N-Acetyl-D-glucosaminitol is a 2-deoxyhexitol derivative where the 2-hydroxy substituent of D-glucitol is replaced by an acetamido group . This compound is known for its role in various biological and chemical processes, making it a subject of interest in multiple scientific fields.

Mechanism of Action

Target of Action

N-Acetyl-D-glucosaminitol, a reduced analog of N-Acetyl-D-Glucosamine , is primarily involved in bacterial selective media . It differentiates bacteria based on metabolic characteristics .

Mode of Action

It is known that the compound plays a significant role in glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which contain derivatives of glucosamine . The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage .

Biochemical Pathways

This compound is involved in the biosynthesis of glucosamine derivatives found in hyaluronic acid, keratan sulfate, and heparan sulfate . These glucosamine derivatives are fundamental components of aggrecan found in articular cartilage . Aggrecan confers upon articular cartilage shock-absorbing properties .

Pharmacokinetics

It is known that the compound is used in bacterial selective media , suggesting that it may have specific absorption, distribution, metabolism, and excretion (ADME) properties that allow it to interact effectively with bacterial cells.

Result of Action

The result of this compound’s action is the differentiation of bacteria based on their metabolic characteristics . This can be useful in various applications, such as in the development of certain carbohydrate detection systems .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy in differentiating bacteria based on metabolic characteristics may vary depending on the specific conditions of the bacterial selective media

Biochemical Analysis

Biochemical Properties

N-Acetyl-D-glucosaminitol plays a crucial role in biochemical reactions, particularly in bacterial selective media where it differentiates bacteria based on metabolic characteristics . It interacts with various enzymes and proteins, including N-acetyl-β-d-glucosaminidase, which hydrolyzes terminal non-reducing N-acetyl-β-glucosamine residues in chitin molecules and glycoproteins . This interaction is essential for the degradation of oligosaccharides and the regulation of metabolic pathways involving amino sugars.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to regulate cellular responses to hormones such as insulin, initiate protective responses to stress, and modulate a cell’s capacity to grow and divide . Additionally, it affects the intracellular concentration of nitrogen-containing compounds, impacting the metabolism of amino acids, purines, and pyrimidines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is involved in the hydrolysis of terminal non-reducing N-acetyl-β-glucosamine residues in chitin molecules and glycoproteins by N-acetyl-β-d-glucosaminidase . This process is crucial for the breakdown of oligosaccharides and the regulation of glycoprotein metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, increased levels of N-acetyl-D-glucosamine in serum have been associated with insulin resistance and weight gain in rodents . These temporal effects highlight the importance of monitoring the stability and degradation of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that oral supplements of N-acetyl-D-glucosamine can increase insulin resistance and weight gain in rodents . Additionally, high doses of the compound may lead to toxic or adverse effects, emphasizing the need for careful dosage management in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the salla disease/infantile sialic acid storage disease pathway . It interacts with enzymes such as N-acetylglucosamine-6-phosphate deacetylase, which converts N-acetyl-D-glucosamine to D-glucosamine and acetate . These interactions are essential for the regulation of metabolic flux and the maintenance of metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In rat liver lysosomes, the uptake of N-acetyl-D-glucosamine and N-acetyl-D-galactosamine is mediated by a highly specific transport system . This system ensures the efficient recycling and utilization of these sugars within the cell.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. For example, the initial step of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase-mediated O-glycosylation occurs in the cis Golgi apparatus . This localization is crucial for the proper functioning of glycosylation processes and the regulation of protein modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-D-glucosaminitol can be synthesized through the acetylation of D-glucosamine. The process typically involves the reaction of D-glucosamine with acetic anhydride in the presence of a base such as pyridine . The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the amino group.

Industrial Production Methods: Industrial production of this compound often involves the microbial fermentation of chitin, a polymer extracted from crab and shrimp shells . The chitin is hydrolyzed using concentrated hydrochloric acid, followed by acetylation with acetic anhydride to produce this compound .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-D-glucosaminitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anti-Inflammatory Applications

N-Acetyl-D-glucosaminitol exhibits notable anti-inflammatory properties, making it valuable in treating joint disorders and inflammatory diseases.

  • Clinical Trials for Joint Disorders : Numerous clinical trials have investigated the efficacy of N-acetyl-D-glucosamine in patients with conditions such as osteoarthritis and rheumatoid arthritis. Research indicates that it can reduce inflammation and improve joint function by modulating immune responses and enhancing cell membrane permeability .
  • COVID-19 Treatment : A recent observational study highlighted the potential of N-acetyl-D-glucosamine in improving clinical outcomes for hospitalized COVID-19 patients. The study found that patients receiving this compound had reduced lengths of hospital stay and lower ICU admission rates, suggesting its role as an adjunctive therapy in managing acute inflammatory responses associated with viral infections .

Cancer Therapeutics

This compound has also shown promise in cancer research, particularly in breast cancer treatment.

  • Inhibition of Breast Cancer Cells : A study employing machine learning methods demonstrated that this compound administration led to increased apoptosis in breast cancer cell lines. In vivo experiments using xenograft models further confirmed its efficacy in reducing tumor growth .

Neurological Applications

The compound's potential extends to neurological disorders, particularly multiple sclerosis.

  • Multiple Sclerosis : Recent research indicated that this compound could reduce markers of neuroinflammation and promote myelin repair in patients with multiple sclerosis. In a clinical trial, approximately 30% of participants exhibited improved neurological function after treatment with this compound . This suggests a novel therapeutic avenue for managing chronic neuroinflammatory conditions.

Industrial and Biotechnological Uses

Beyond therapeutic applications, this compound has industrial relevance.

  • Biochemical Applications : It serves as a selective medium component for differentiating bacteria based on metabolic characteristics. Its high purity makes it suitable for use in carbohydrate detection systems, enhancing the specificity of biochemical assays .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Anti-InflammatoryTreatment for joint disorders (e.g., osteoarthritis)Reduced inflammation and improved joint function
COVID-19 TreatmentPotential adjunct therapy for hospitalized patientsDecreased hospital stay and ICU admissions
Cancer TherapeuticsInhibits breast cancer cell growthIncreased apoptosis and reduced tumor size in xenograft models
Neurological ApplicationsReduces neuroinflammation in multiple sclerosis patientsImproved neurological function observed in clinical trials
Industrial UsesComponent for selective bacterial mediaUseful for differentiating bacteria based on metabolic characteristics

Comparison with Similar Compounds

Biological Activity

N-Acetyl-D-glucosaminitol (NAG) is a derivative of N-acetyl-D-glucosamine, a naturally occurring amino sugar that has garnered attention for its biological activities, particularly in inflammation, cancer, and bacterial resistance. This article reviews the current understanding of NAG's biological activity, supported by recent studies and clinical trials.

1. Anti-Inflammatory Properties

NAG has demonstrated significant anti-inflammatory effects in various studies. A notable study synthesized two new derivatives of N-acetyl-D-glucosamine and evaluated their anti-inflammatory activities in mouse models. The results indicated that one of the derivatives (BNAG1) significantly inhibited the production of pro-inflammatory cytokines IL-6 and TNF-α, as well as leukocyte migration in response to lipopolysaccharide (LPS) challenges . This suggests that NAG and its derivatives could be potential therapeutic agents for treating inflammation-related diseases.

2. Neurological Benefits

3. Anticancer Activity

NAG's role in cancer treatment has been explored through various studies. A machine learning approach was utilized to assess its effects on breast cancer cell lines (MCF-7 and 4T1). The results showed that NAG administration led to increased apoptosis and Fas expression in these cells, indicating its potential as an anti-tumor agent. Moreover, in vivo studies demonstrated significant reductions in tumor size and angiogenesis when administered to xenograft mouse models .

4. Bacterial Resistance

In microbiological studies, NAG has been identified as a potent agent for re-sensitizing antibiotic-tolerant bacteria. It was shown to enhance the efficacy of β-lactam antibiotics by triggering peptidoglycan biosynthesis through the formation of UDP-N-acetyl-D-glucosamine. This mechanism underscores NAG's potential utility in treating hard-to-treat bacterial infections .

5. Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Findings
Anti-inflammatoryBNAG1 inhibited IL-6 and TNF-α production; reduced leukocyte migration
Neurological functionReduced neuroinflammation; improved function in MS patients
AnticancerIncreased apoptosis in breast cancer cells; reduced tumor size in mice
Bacterial resistanceRe-sensitized E. coli to ampicillin; activated peptidoglycan biosynthesis

Properties

IUPAC Name

N-[(2S,3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAICOVNOFPYLS-LXGUWJNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30664-10-9 (trimer)
Record name N-Acetylglucosaminitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40962638, DTXSID901045941
Record name N-Acetylglucosaminitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N‐[(2S,3R,4S,5R)‐1,3,4,5,6‐Pentahydroxyhexan‐2‐yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-28-7
Record name N-Acetylglucosaminitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4271-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylglucosaminitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylglucosaminitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is it important to study the influence of excipients on Tobramycin's activity against Pseudomonas aeruginosa biofilms?

A1: Pseudomonas aeruginosa biofilms are notoriously resistant to antibiotic treatment, posing a significant challenge in clinical settings. [, ] Excipients, often considered inactive ingredients, can significantly impact a drug's effectiveness. Understanding how specific excipients affect Tobramycin's activity within a biofilm can help researchers develop more effective formulations for treating these persistent infections.

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